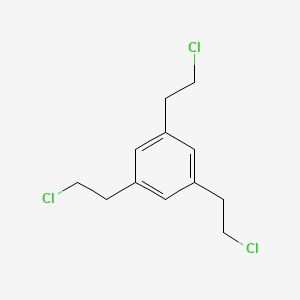
CID 71352031
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71352031” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds. This compound is a unique chemical structure with specific properties and applications in scientific research and industry.
Méthodes De Préparation
The synthetic routes and reaction conditions for CID 71352031 involve several steps. The preparation methods typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain the pure product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient for commercial production.
Analyse Des Réactions Chimiques
CID 71352031 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
CID 71352031 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its biological activities and interactions with biomolecules, providing insights into its potential therapeutic applications.
Medicine: Research on this compound explores its potential as a drug candidate for treating various diseases and conditions.
Industry: The compound is used in industrial processes, including the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of CID 71352031 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and leading to various biological responses. The pathways involved may include signaling cascades, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
CID 71352031 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison involves analyzing the properties, reactivity, and applications of these compounds to understand the distinct features of this compound.
Some similar compounds include:
CID 91851924: A compound with similar structural features and biological activities.
CID 56843331:
By comparing these compounds, researchers can identify the unique aspects of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
Sm5Sn3 |
|---|---|
Poids moléculaire |
1107.9 g/mol |
InChI |
InChI=1S/5Sm.3Sn |
Clé InChI |
PRPYGCMIEZQNAS-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Sn].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
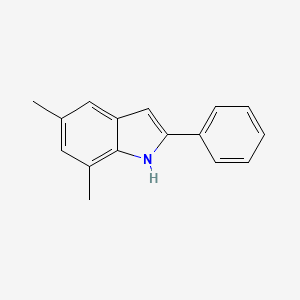

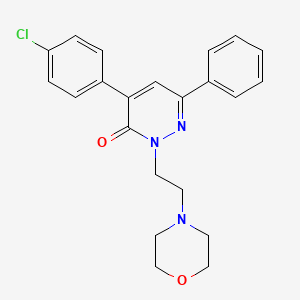
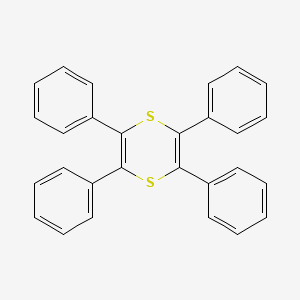
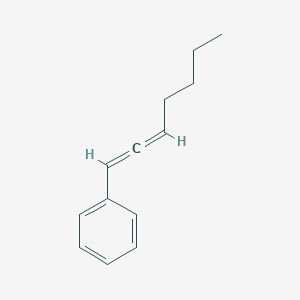
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
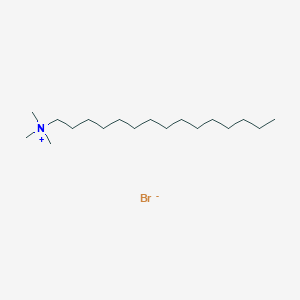

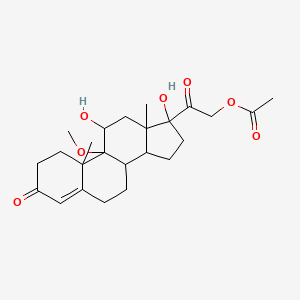
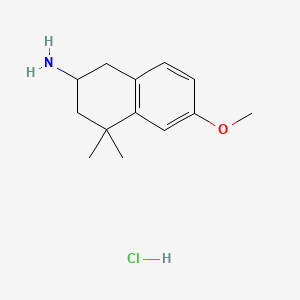
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
